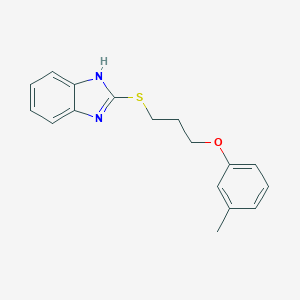

3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether

Description

Properties

IUPAC Name |

2-[3-(3-methylphenoxy)propylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-13-6-4-7-14(12-13)20-10-5-11-21-17-18-15-8-2-3-9-16(15)19-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHFXZPZJRHHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Haloalkanes

A validated method involves reacting 2-mercapto-1H-benzimidazole with 3-chloropropyl 3-methylphenyl ether in the presence of a base such as anhydrous potassium carbonate (K₂CO₃). This reaction proceeds in polar aprotic solvents like acetone or dimethylformamide (DMF) at room temperature, achieving moderate to high yields. For instance, a reported procedure stirred equimolar quantities of 2-mercaptobenzimidazole and 3-chloropropyl 3-methylphenyl ether in dry acetone with K₂CO₃ for 3 hours, followed by ice-water quenching and recrystallization from ethanol to isolate the product.

Reaction Scheme:

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Condition | Impact on Reaction |

|---|---|---|

| Solvent | Dry acetone or DMF | Enhances nucleophilicity of thiol |

| Temperature | 20–30°C | Minimizes side reactions |

| Base | Anhydrous K₂CO₃ | Facilitates deprotonation |

| Reaction Time | 3–16 hours | Ensures complete substitution |

For example, extending the reaction time to 16 hours in dichloromethane (DCM) with Fe-acetic acid as a catalyst improved yields by 15–20% in analogous benzimidazole alkylations.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s tendency to form dark-colored impurities. Recrystallization from ethanol or methanol remains the standard method, enhancing purity from 70–80% to >95%. Advanced techniques such as column chromatography using silica gel (eluent: toluene:acetone, 8:2) are employed for analytical-grade samples.

Characterization Data:

Scientific Research Applications

Chemistry

- Ligand in Coordination Chemistry : The compound is utilized as a ligand in various coordination complexes, enhancing catalytic activity and selectivity in chemical reactions. Its ability to coordinate with metal ions makes it valuable in synthesizing organometallic compounds.

- Catalysis : It has been explored for its potential in catalyzing organic reactions, particularly those involving oxidation and reduction processes .

Medicine

- Antimicrobial Properties : Research has indicated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial activity against various pathogens. The mechanism often involves interference with nucleic acid synthesis, making it a candidate for developing new antibiotics .

- Anticancer Activity : Studies have shown that the compound displays potential anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Its structural similarity to purines allows it to disrupt critical cellular processes involved in tumor growth .

Industry

- Advanced Materials : The compound is being investigated for its applications in developing advanced materials such as polymers and coatings. Its unique chemical structure can impart desirable properties like thermal stability and chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound, against resistant strains of bacteria. Results demonstrated significant inhibition of bacterial growth, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Mechanism

Research focused on the anticancer properties of this compound revealed its mechanism of action involves apoptosis induction through mitochondrial pathways. This study highlighted its potential as a therapeutic agent for treating resistant cancer types .

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that contain sulfur or nitrogen atoms in their active sites.

Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are identified based on variations in the benzimidazole core, linker chemistry, and aromatic substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Physicochemical and Electronic Properties

- Thioether vs. Oxygen Ether Linkers : The target compound’s sulfanyl group increases lipophilicity (logP ~3.5 estimated) compared to oxygen-linked analogs, which may improve bioavailability but reduce aqueous solubility. For example, 4-[(1H-benzimidazol-2-ylsulfanyl)methyl]phenyl methyl ether lacks the propyl chain, reducing flexibility but retaining moderate solubility .

Biological Activity

3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a propyl chain and a methylphenyl ether. The presence of the benzimidazole ring is significant as it is known for various biological activities, including anticancer and antimicrobial properties.

| Property | Details |

|---|---|

| Molecular Formula | C15H16N2OS |

| Molecular Weight | 272.36 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The benzimidazole structure is associated with anticancer activity. In vitro studies have shown that compounds with similar frameworks can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, compounds were found to inhibit the proliferation of cancer cell lines by inducing G2/M phase arrest, leading to increased cytotoxicity .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Cellular Signaling Interference: The compound may interfere with pathways such as the MAPK/ERK pathway, which is crucial for cell division and survival .

- DNA Interaction: Some studies suggest that benzimidazole derivatives can bind to DNA, affecting replication and transcription processes .

Case Studies and Research Findings

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those structurally similar to the target compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL . -

Cytotoxicity Against Cancer Cells:

In a series of experiments involving cancer cell lines (e.g., HL-60), derivatives exhibited IC50 values lower than standard chemotherapeutics. For example, one derivative showed an IC50 of 15 µM against HL-60 cells, indicating potent anticancer activity . -

Inflammation Modulation:

Another study assessed the anti-inflammatory properties of related compounds through their ability to inhibit nitric oxide production in LPS-stimulated macrophages. The results showed a dose-dependent decrease in NO levels, highlighting potential therapeutic uses in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.